LHRH, lys(6)-N-Et-pronh2(9)-
Description
Overview of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and LHRH as a Central Regulator
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a cornerstone of human reproductive physiology, representing a tightly regulated system of endocrine glands and their hormonal secretions. wikipedia.org This axis involves the hypothalamus, the pituitary gland, and the gonads (testes in males, ovaries in females), which act in concert to control reproduction, development, and aging. wikipedia.org
At the apex of this system lies the hypothalamus, which synthesizes and secretes Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). wikipedia.orgclinical-laboratory-diagnostics.com LHRH is a decapeptide, a short protein consisting of ten amino acids. clinical-laboratory-diagnostics.com It is released in a pulsatile manner into the hypophyseal portal circulation, a dedicated blood vessel system that connects the hypothalamus to the anterior pituitary gland. clinical-laboratory-diagnostics.comnih.govteachmephysiology.com
Upon reaching the anterior pituitary, LHRH binds to specific receptors on gonadotrope cells, stimulating them to synthesize and release two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). clinical-laboratory-diagnostics.comteachmephysiology.comresearchgate.net These hormones then enter the systemic circulation and travel to the gonads.
In males , LH stimulates the Leydig cells in the testes to produce testosterone (B1683101), while FSH is crucial for spermatogenesis (sperm production). teachmephysiology.comresearchgate.net
In females , LH and FSH act on the ovaries to regulate the menstrual cycle, stimulate follicular development, and trigger the production of estrogen and progesterone. wikipedia.org
The HPG axis is regulated by a sophisticated feedback mechanism. The sex steroids produced by the gonads, such as testosterone and estrogen, circulate back to the brain and pituitary gland, where they can inhibit the secretion of both LHRH and the gonadotropins, thus ensuring hormonal balance. clinical-laboratory-diagnostics.comnih.gov This entire process underscores the role of LHRH as the primary central regulator of the reproductive system.
Evolution and Development of Synthetic LHRH Analogs
The elucidation of the amino acid sequence of LHRH in the early 1970s by research groups led by Andrew Schally and Roger Guillemin was a landmark achievement that opened the door to modern reproductive medicine and oncology. researchgate.netnih.gov This discovery enabled chemists to synthesize the native hormone and, more importantly, to create a vast array of synthetic analogs. Between 1972 and 2016, approximately 5,000 LHRH analogs were developed with the intent of creating more potent and stable variants. researchgate.netnih.gov
A significant limitation of native LHRH for clinical applications is its very short biological half-life, estimated to be only two to four minutes. researchgate.netnih.gov This rapid degradation is due to enzymatic cleavage at specific points in the peptide chain, primarily between amino acids at positions 5-6, 6-7, and 9-10. nih.gov
The development of long-acting LHRH analogs, or superagonists, focused on strategic modifications to the native decapeptide structure to overcome this instability and enhance receptor binding affinity. Two key modifications proved to be highly effective:
Substitution at Position 6: Replacing the natural glycine (B1666218) (Gly) amino acid at position 6 with a D-amino acid (the D-isomer as opposed to the naturally occurring L-isomer) makes the molecule more resistant to enzymatic breakdown. nih.govresearchgate.net This change was also found to increase the analog's binding affinity to the LHRH receptor. researchgate.net
Modification at Position 10: The C-terminus of native LHRH is a glycine amide (Gly-NH2). Replacing this with an ethylamide group (N-Et) also significantly enhances the stability and binding affinity of the analog. researchgate.net
These modifications result in synthetic agonists that are far more potent and have a much longer duration of action than the endogenous hormone. While an initial administration of these agonists mimics the natural hormone and stimulates LH and FSH release, continuous administration leads to a paradoxical effect. The constant stimulation causes a downregulation, or decrease in the number, of LHRH receptors on the pituitary gonadotropes. researchgate.netnih.gov This desensitization ultimately leads to a profound suppression of gonadotropin secretion and a subsequent drop in sex steroid levels to castrate levels, a state often referred to as "medical castration". nih.gov
Significance of LHRH, lys(6)-N-Et-pronh2(9)- in Advanced LHRH Analog Research
The compound LHRH, lys(6)-N-Et-pronh2(9)-, also known as [Lys⁶]-LHRH (9-Pro-N-ethylamide), exemplifies the successful application of the modification strategies developed during the evolution of synthetic LHRH analogs. Its structure incorporates key changes designed to enhance potency and stability compared to the native hormone.
The structural modifications are highlighted below:
| Position | Native LHRH | LHRH, lys(6)-N-Et-pronh2(9)- | Purpose of Modification |
| 6 | Glycine (Gly) | Lysine (B10760008) (Lys) | Increased resistance to enzymatic degradation and enhanced receptor binding affinity. researchgate.net |
| 9 | Proline (Pro) | Proline-N-ethylamide (Pro-NH-Et) | Substitution of the Gly-NH2 at position 10 with an ethylamide group on the proline at position 9 increases stability and potency. researchgate.net |
| 10 | Glycine-amide (Gly-NH2) | (deleted) | See above. |
This specific analog has been utilized in various research contexts, demonstrating its value as a tool for studying the LHRH system. For instance, a radioactively labeled and photo-reactive version of this agonist has been used to covalently label LHRH receptors in rat pituitary membranes. nih.gov This type of research is fundamental to understanding how LHRH agonists and antagonists bind to their receptors, providing insights that can guide the design of new and more effective drugs. nih.gov
Furthermore, the core structure, specifically the [D-Lys⁶]-LHRH component, has been incorporated into more complex experimental molecules. In one study, it was conjugated to an antimicrobial peptide to create a "hormonotoxin" designed to specifically target LHRH receptors on cancer cells. mdpi.com This highlights the role of potent LHRH analogs as targeting agents in the development of novel cancer therapies. Computational docking studies have also analyzed LHRH analogs containing Lysine at position 6, confirming their strong binding affinity to the LHRH receptor. nih.govmdpi.com
Below are the detailed chemical properties of LHRH, lys(6)-N-Et-pronh2(9)-.
Chemical Properties of LHRH, lys(6)-N-Et-pronh2(9)-
| Property | Value |
|---|---|
| Molecular Formula | C59H85N17O12 |
| Average Mass | 1224.436 g/mol epa.gov |
| Monoisotopic Mass | 1223.656361 g/mol epa.gov |
The research involving LHRH, lys(6)-N-Et-pronh2(9)- underscores its importance not just as a potent agonist but as a foundational chemical scaffold in the ongoing exploration of the HPG axis and the development of targeted therapeutics.
Structure
2D Structure
Properties
CAS No. |
59131-98-5 |
|---|---|
Molecular Formula |
C59H83N17O13 |
Molecular Weight |
1224.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H85N17O12/c1-4-64-57(87)48-15-10-24-76(48)58(88)42(14-9-23-65-59(61)62)70-52(82)43(25-33(2)3)71-50(80)40(13-7-8-22-60)69-53(83)44(26-34-16-18-37(78)19-17-34)72-56(86)47(31-77)75-54(84)45(27-35-29-66-39-12-6-5-11-38(35)39)73-55(85)46(28-36-30-63-32-67-36)74-51(81)41-20-21-49(79)68-41/h5-6,11-12,16-19,29-30,32-33,40-48,66,77-78H,4,7-10,13-15,20-28,31,60H2,1-3H3,(H,63,67)(H,64,87)(H,68,79)(H,69,83)(H,70,82)(H,71,80)(H,72,86)(H,73,85)(H,74,81)(H,75,84)(H4,61,62,65)/t40-,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
InChI Key |
DTDOTHCVEWUJMA-UILVTTEASA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Appearance |
Solid powder |
Other CAS No. |
59131-98-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XHWSYKLRP |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-Lys-9-N-Et-ProNH2-10-des-GlyNH2-LHRH GnRH, Lys(6)-N-Et-ProNH2(9)- LDGPE-LHFSHRH LHRH, Lys(6)-N-Et-ProNH2(9)- LHRH, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)- Lys(6)-Pro(9)-NET-GNRH pGlu-His-Trp-Ser-Tyr-Lys-Leu-Arg-Pro-NHEt PHTSTLLAP pyroglutamyl histidyl-tryptophyl-seryl-tyrosyl-lysyl-leucyl-arginyl-prolyl ethylamide |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Lhrh, Lys 6 N Et Pronh2 9
Solid-Phase Peptide Synthesis Methodologies for LHRH Analogs
The primary method for producing LHRH analogs is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R.B. Merrifield. miami.edugoogle.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. google.com The process allows for the efficient removal of excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process compared to solution-phase synthesis. ias.ac.in
Two main chemical strategies are employed in SPPS for LHRH analogs: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. scirp.org
Boc Chemistry: This older strategy uses the acid-labile Boc group for temporary protection of the Nα-amino group of the amino acids. A strong acid, typically anhydrous hydrogen fluoride (B91410) (HF), is required for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The harsh conditions of HF cleavage can sometimes lead to side reactions and degradation of the peptide product. ias.ac.in
Fmoc Chemistry: This is a more modern and widely used approach that employs the base-labile Fmoc group for Nα-protection. ias.ac.in The side-chain protecting groups are acid-labile. This "orthogonal" protection scheme allows for milder cleavage conditions, typically using trifluoroacetic acid (TFA), which minimizes the degradation of sensitive residues and results in higher purity of the crude peptide. ias.ac.inscirp.org The use of Fmoc-amino acid active esters, such as 2,4,5-trichlorophenyl esters, in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective for the synthesis of LHRH analogs. ias.ac.in
The general SPPS cycle involves deprotection of the N-terminal amino acid on the resin-bound peptide, washing, coupling of the next protected amino acid using a coupling agent (like dicyclohexylcarbodiimide (B1669883) - DCC), and another washing step. ias.ac.in This cycle is repeated until the desired peptide sequence is assembled. google.com
Specific Considerations for Incorporating Lysine (B10760008) at Position 6 and N-Ethyl-Prolineamide at Position 9
The specific chemical structure of LHRH, lys(6)-N-Et-pronh2(9)- requires precise modifications at two key positions in the peptide chain.
Incorporating Lysine at Position 6: The native LHRH peptide contains a glycine (B1666218) (Gly) residue at position 6. In this analog, Gly is replaced by lysine (Lys), often the D-isomer (D-Lysine), which serves multiple purposes. The incorporation of D-Lysine at position 6 has been used to create LHRH analogs that can act as carriers for other molecules, such as metal complexes or cytotoxic agents. nih.govresearchgate.netnih.gov The side chain of lysine possesses a primary amine (the ε-amino group) which provides a reactive handle for chemical conjugation without interfering with the peptide backbone. scirp.org During SPPS, this ε-amino group must be protected with a group that is orthogonal to the Nα-protecting group (e.g., an ivDde group in Fmoc synthesis) to allow for selective deprotection and functionalization of the side chain while the peptide is still attached to the resin. scirp.org
Incorporating N-Ethyl-Prolineamide at Position 9: This modification involves replacing the Glycine amide (Gly-NH2) at the C-terminus (position 10) of the native hormone with a proline-N-ethylamide (Pro-NHEt) group. This change has been shown to significantly increase the potency of LHRH agonists. ias.ac.in The synthesis of this C-terminal modification requires a specific amidation step. In SPPS, after the full peptide sequence is assembled on the resin, the peptide is cleaved from the solid support. The resulting protected peptide, which has a carboxylic acid at the C-terminus, is then activated and reacted with ethylamine (B1201723) in solution to form the desired N-ethylamide bond. google.comgoogle.com This process is a key step in the synthesis of many potent LHRH analogs, including the well-known drug Leuprolide, which also features a C-terminal N-ethyl-prolinamide. google.comnih.gov
Strategies for Enhancing Peptide Stability and Bioconformation
A major challenge with native LHRH is its rapid degradation by peptidases, with major cleavage sites identified between Trp3-Ser4 and Tyr5-Gly6. nih.govsci-hub.st To overcome this, synthetic analogs are designed with modifications that enhance metabolic stability and promote a biologically active conformation. scirp.orguq.edu.au
One of the most effective strategies for enhancing the stability and potency of LHRH analogs is the substitution of the glycine residue at position 6 with a D-amino acid. ias.ac.inscirp.orgsci-hub.st This single modification has a profound dual impact:
Conformational Stabilization: The biologically active conformation of LHRH is believed to involve a β-type II turn structure spanning residues 5 through 8. scirp.orgnih.gov The presence of a D-amino acid at position 6 is critical for stabilizing this turn, which is important for optimal receptor binding and subsequent biological activity. scirp.orgsci-hub.st
Increased Proteolytic Resistance: The Tyr5-Gly6 amide bond is a primary target for enzymatic degradation. nih.gov Replacing Gly6 with a D-amino acid, such as D-Lysine, D-Alanine, or D-Tryptophan, sterically hinders the approach of proteases, making the peptide significantly more resistant to cleavage at this site. nih.govsci-hub.stnih.gov Studies have shown that the degradation rate of an analog with D-Ala at position 6 ([D-Ala(6)]-LHRH) is 3 to 8 times lower than that of native LHRH in various cell types. nih.govnih.gov This increased resistance to enzymatic digestion contributes to a longer plasma half-life and sustained activity. nih.govuq.edu.au
Table of Mentioned Compounds
Molecular Interactions and Receptor Dynamics of Lhrh, Lys 6 N Et Pronh2 9
LHRH Receptor (LHRH-R/GnRHR) Characterization
The LHRH receptor is a key player in the neuroendocrine control of reproduction and has also been identified as a potential target in various cancers. bioscientifica.com
Structure and Classification as a G Protein-Coupled Receptor (GPCR)
The LHRH receptor is a member of the large G protein-coupled receptor (GPCR) superfamily, specifically the rhodopsin family. nih.gov Like other GPCRs, it is characterized by a structure that spans the cell membrane seven times, creating a seven-transmembrane (7TM) α-helical domain. wikipedia.orgwikipedia.org This structure includes three extracellular loops that can interact with ligands and three intracellular loops that engage with G proteins to initiate downstream signaling. wikipedia.org The human LHRH receptor is a protein of approximately 60 kDa. wikipedia.org
A notable feature of the mammalian Type I LHRH receptor is the absence of the C-terminal tail, which is typically present in other GPCRs and involved in processes like desensitization and internalization. mdpi.comguidetopharmacology.org The LHRH receptor primarily couples to the Gq/11 family of heterotrimeric G proteins. wikipedia.orgguidetopharmacology.org Upon agonist binding, it activates phospholipase C, leading to the production of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C. nih.gov
Expression Patterns of LHRH-R in Pituitary and Extrapituitary Tissues in Research Models
The LHRH receptor is prominently expressed on the surface of gonadotrope cells in the anterior pituitary gland, where it plays a crucial role in regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgoncotarget.com However, research has revealed its expression in a variety of extrapituitary tissues as well. wikipedia.org In research models, LHRH-R has been identified in lymphocytes and various normal tissues, including the breast, ovary, and prostate. wikipedia.orgsciforschenonline.org
The discovery of LHRH-R in tissues beyond the pituitary has led to investigations into its potential roles in other physiological and pathological processes.
A significant body of research has demonstrated the expression of LHRH receptors in a high percentage of hormone-dependent reproductive cancers. nih.gov These findings have opened avenues for targeted therapies using LHRH analogs.
Prostate Cancer: LHRH receptors are found in approximately 86% of human prostate carcinoma specimens. oup.com Studies have shown that prostate cancer cells can have a higher expression of LHRH-R compared to normal prostate tissue. sciforschenonline.org
Breast Cancer: Binding sites for LHRH were first reported in breast cancers in 1985. oup.com It is estimated that about 50% of hormone-dependent breast cancers and 74% of triple-negative breast cancers express the LHRH receptor. oncotarget.comacs.org Cell lines such as MDA-MB-231 and MCF-7 are known to express LHRH receptors. spandidos-publications.com
Ovarian Cancer: Approximately 80% of human ovarian cancers express LHRH receptors. oncotarget.comoup.com The presence of these receptors has been confirmed in various ovarian cancer cell lines. oup.com
Endometrial Cancer: Similar to ovarian cancer, about 80% of endometrial cancers show LHRH receptor expression. oncotarget.comoup.com
Pancreatic Cancer: LHRH receptors have also been detected in pancreatic cancer cell lines, including MIAPaCa-2, Panc-1, and BxPC-3. nih.govacs.org
The nucleotide sequence of the LHRH receptor mRNA in breast and ovarian cancers has been found to be identical to that of the pituitary receptor. oup.com
The expression of LHRH receptors is not limited to reproductive cancers. Research has identified their presence in several non-reproductive cancer cell lines, suggesting a broader role in oncology.
Glioblastoma: The U-87 MG human glioblastoma cell line has been shown to express LHRH receptors. oncotarget.com
Melanoma: Studies have demonstrated that human melanoma cell lines, such as BLM and Me15392, express both LHRH and its receptors, suggesting a potential autocrine regulatory system. researchgate.netbioscientifica.com
Table 1: Expression of LHRH Receptors in Various Cancer Types
| Cancer Type | Percentage of Tumors Expressing LHRH-R | Example Cell Lines |
| Prostate Cancer | ~86% oncotarget.comoup.com | - |
| Breast Cancer | ~50% (hormone-dependent) oncotarget.com, ~74% (triple-negative) acs.org | MDA-MB-231, MCF-7 spandidos-publications.com |
| Ovarian Cancer | ~80% oncotarget.comoup.com | - |
| Endometrial Cancer | ~80% oncotarget.comoup.com | - |
| Pancreatic Cancer | 32-50% nih.gov | MIAPaCa-2, Panc-1, BxPC-3 acs.org |
| Glioblastoma | - | U-87 MG oncotarget.com |
| Melanoma | - | BLM, Me15392 researchgate.netbioscientifica.com |
LHRH, lys(6)-N-Et-pronh2(9)- Binding Affinity and Specificity to LHRH-R
The synthetic analog LHRH, lys(6)-N-Et-pronh2(9)-, also referred to as [D-Lys6]LHRH in many studies, is designed for enhanced binding affinity and stability compared to the native LHRH peptide. The substitution at position 6 with D-Lysine makes the peptide more resistant to degradation. nih.gov
Radioligand binding assays are commonly used to determine the binding kinetics and affinity of such analogs. smolecule.com Studies have consistently shown that [D-Lys6]LHRH and its conjugates exhibit high binding affinity to LHRH receptors on various cancer cells. For instance, in human bladder cancer specimens, the LHRH agonist analog [D-Lys6]LHRH was found to bind to LHRH receptors with a low nanomolar dissociation constant (Kd). mdpi.com The binding affinity of such analogs is a critical factor for their use as targeting moieties to deliver cytotoxic agents or imaging probes to cancer cells overexpressing the LHRH receptor. nih.gov
A computational docking study predicted a binding affinity of -5.4 kcal/mol for LHRH, his(6)-N-Et-pronh2(9)- to the GnRH protein. nih.gov While this specific value is from a computational model, it aligns with the general understanding of the high affinity of such modified LHRH analogs.
Mechanism of Receptor Activation and Conformational Changes
The binding of an agonist like LHRH, lys(6)-N-Et-pronh2(9)- to the LHRH receptor initiates a cascade of events leading to cellular responses. The initial step involves the binding of the ligand to the extracellular domain and/or the transmembrane helices of the receptor. nih.govwikipedia.org This binding event induces a conformational change in the receptor's structure. wikipedia.orgscispace.com
This conformational shift is transmitted through the transmembrane domains to the intracellular loops of the receptor. imrpress.com This altered intracellular conformation allows the receptor to interact with and activate its associated G protein, typically Gαq/11. wikipedia.orgnih.gov The activation of the G protein involves the exchange of GDP for GTP on the α-subunit, leading to its dissociation from the βγ-dimer. wikipedia.org
The activated Gα subunit then modulates the activity of downstream effector enzymes, such as phospholipase C. nih.gov In the context of pituitary gonadotropes, this signaling cascade ultimately results in the synthesis and release of LH and FSH. wikipedia.org In cancer cells, the signaling pathways can differ, often involving the Gαi protein, and can lead to antiproliferative effects. oup.com
Molecular dynamics simulations have suggested that a unique hinge region connecting the extracellular domain to the transmembrane domain plays a crucial role in transmitting the activation signal upon hormone binding. researchgate.net This signal transduction is a dynamic process involving subtle yet critical changes in the receptor's three-dimensional structure. imrpress.com
Intracellular Signaling Pathways Initiated by Lhrh, Lys 6 N Et Pronh2 9
G Protein Coupling and Downstream Effector Activation
The binding of LHRH, lys(6)-N-Et-pronh2(9)- to the GnRH receptor, a member of the rhodopsin-like G-protein-coupled receptor family, instigates a conformational change in the receptor. This change facilitates its coupling to and activation of heterotrimeric G proteins, predominantly of the Gq/11 family. This initial event is the linchpin for a cascade of downstream signaling events that ultimately dictate the cellular response.
Phosphoinositide-Specific Phospholipase C (PLC) Activation
Upon activation by the Gq/11 alpha subunit, the membrane-associated enzyme phosphoinositide-specific phospholipase C (PLC) is stimulated. PLC's primary role is to catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. This enzymatic cleavage yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The activation of PLC is a pivotal step that bridges receptor activation to the mobilization of intracellular calcium and the activation of protein kinase C.
Intracellular Calcium Mobilization
The water-soluble IP3 rapidly diffuses through the cytoplasm and binds to its specific receptors on the endoplasmic reticulum, which acts as a major intracellular calcium store. This binding triggers the opening of calcium channels, leading to a rapid and transient release of stored calcium into the cytoplasm. This initial spike in cytosolic calcium is largely due to this intracellular mobilization. The sustained phase of the calcium response, however, is dependent on the influx of extracellular calcium through voltage-sensitive and dihydropyridine-insensitive channels in the plasma membrane. This biphasic elevation of intracellular calcium is a hallmark of GnRH receptor activation and is critical for the subsequent activation of calcium-dependent enzymes and the exocytosis of gonadotropins.
Protein Kinase C (PKC) Activation
The other product of PIP2 hydrolysis, the lipid-soluble diacylglycerol (DAG), remains within the plasma membrane. Here, in concert with the increased intracellular calcium concentrations, it activates members of the protein kinase C (PKC) family. PKC is a family of serine/threonine kinases that, once activated, translocate from the cytosol to the plasma membrane. Activated PKC then phosphorylates a wide array of substrate proteins, thereby modulating their activity and contributing to the sustained cellular responses to LHRH, lys(6)-N-Et-pronh2(9)-. The activation of PKC is a critical downstream event that influences numerous cellular processes, including gene expression and hormone secretion.
Table 1: Key Molecules in G Protein-Mediated Signaling by LHRH, lys(6)-N-Et-pronh2(9)-
| Molecule | Type | Function |
| LHRH, lys(6)-N-Et-pronh2(9)- | LHRH Agonist | Binds to and activates the GnRH receptor. |
| GnRH Receptor | G Protein-Coupled Receptor | Transduces the extracellular signal across the plasma membrane. |
| Gq/11 | G Protein | Couples to the activated receptor and activates Phospholipase C. |
| Phospholipase C (PLC) | Enzyme | Hydrolyzes PIP2 into IP3 and DAG. |
| Inositol 1,4,5-Trisphosphate (IP3) | Second Messenger | Mobilizes calcium from intracellular stores. |
| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C. |
| Calcium (Ca2+) | Second Messenger | Triggers various cellular responses, including enzyme activation and exocytosis. |
| Protein Kinase C (PKC) | Enzyme (Kinase) | Phosphorylates target proteins to modulate their activity. |
Mitogen-Activated Protein Kinase (MAPK) Cascade Activation
Beyond the classical Gq/11-PLC pathway, LHRH, lys(6)-N-Et-pronh2(9)- also triggers the activation of the mitogen-activated protein kinase (MAPK) cascades. These signaling pathways are crucial for transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and cellular processes like proliferation and differentiation.
Extracellular-Signal-Regulated Kinases (ERKs)
A key MAPK pathway activated by LHRH agonists is the extracellular-signal-regulated kinase (ERK) cascade. The activation of ERK is a multi-step process that typically involves a cascade of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and finally the MAPK (ERK). In the context of GnRH receptor signaling, the activation of ERK is largely dependent on Protein Kinase C (PKC). Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in the expression of genes involved in gonadotropin synthesis.
Role of Upstream Modulators (e.g., c-Src, Dynamin, Ras)
The activation of the ERK cascade by the GnRH receptor is a nuanced process involving several upstream modulators. While PKC plays a central role, the pathway is also partially dependent on the non-receptor tyrosine kinase c-Src, the large GTPase dynamin, and the small GTPase Ras. Research suggests a model where PKC directly activates Raf-1, a key MAPKKK. This primary pathway is supported by a secondary pathway involving the activation of Ras. The activation of Ras, in this context, appears to be downstream of c-Src and occurs in a dynamin-dependent manner. c-Src, a proto-oncogene tyrosine kinase, can be activated by various stimuli and has been shown to interact with components of other signaling pathways. Dynamin is known for its role in endocytosis, and its involvement suggests a potential link between receptor internalization and MAPK signaling. Ras proteins are small GTPases that act as molecular switches in numerous signaling pathways, and their activation is a critical step in many growth factor-mediated signaling cascades. The interplay between these modulators highlights the intricate and interconnected nature of the signaling network initiated by LHRH, lys(6)-N-Et-pronh2(9)-.
Table 2: Components of the MAPK Cascade Activated by LHRH, lys(6)-N-Et-pronh2(9)-
| Component | Class | Role in the Cascade |
| c-Src | Non-receptor Tyrosine Kinase | Upstream modulator, contributes to Ras activation. |
| Dynamin | GTPase | Involved in the pathway leading to Ras activation. |
| Ras | Small GTPase | Activates the Raf-1 kinase. |
| Raf-1 | MAPKKK | Phosphorylates and activates MEK. |
| MEK | MAPKK | Phosphorylates and activates ERK. |
| ERK | MAPK | Phosphorylates various cytoplasmic and nuclear targets. |
Other Intracellular Signaling Events and Crosstalk
Activation of the Gonadotropin-Releasing Hormone (GnRH) receptor by agonists such as LHRH, lys(6)-N-Et-pronh2(9)-, initiates a complex network of intracellular signaling events that extend beyond the canonical Gαq/11-phospholipase C (PLC) pathway. oup.comconicet.gov.ar The diversity of these pathways allows for cell-type-specific responses and fine-tuning of cellular outcomes, ranging from hormone secretion in pituitary gonadotropes to growth inhibition in certain cancer cells. conicet.gov.armdpi.com
A notable feature of GnRH receptor signaling is the activation of other phospholipases, including phospholipase D (PLD) and phospholipase A2 (PLA2), which occurs in both pituitary and ovarian cells following receptor stimulation. oup.comnih.govresearchgate.net Furthermore, the GnRH receptor can couple to different G proteins depending on the cellular context. oup.com For instance, in various cancer cell lines, the receptor predominantly couples to Gαi proteins, leading to the modulation of the adenylyl cyclase/cAMP pathway, an effect distinct from the Gαq/11 coupling typically seen in pituitary cells. mdpi.combioscientifica.comoup.com
Activation of mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, represents another significant branch of GnRH receptor signaling. researchgate.netnih.gov The specific pathways engaged can be highly context-dependent. In some cancer cells, GnRH agonists have been shown to induce apoptosis by stimulating the JNK and p38 MAPK signaling cascades. mdpi.com
The concept of signaling crosstalk, where distinct pathways influence one another, is critical to understanding the full scope of LHRH agonist activity. oup.comdntb.gov.ua GnRH receptor signaling can interfere with pathways initiated by growth factors, such as the epidermal growth factor (EGF). nih.govoup.com In DU 145 prostate cancer cells, LHRH agonists can trigger a Gαi protein-mediated increase in PLC activity, which in turn activates Protein Kinase C (PKC). aacrjournals.org This PKC activation can then phosphorylate the EGF receptor, attenuating its signaling and thereby limiting cell proliferation. aacrjournals.org
A compelling example of crosstalk involves the rapid, non-genomic interaction between the GnRH receptor and the glucocorticoid receptor (GR). oup.comdntb.gov.uanih.gov In pituitary gonadotrope cells, GnRH can induce the phosphorylation and activation of the unliganded glucocorticoid receptor. oup.comnih.gov This activation is dependent on the GnRH receptor and is mediated by PKC and MAPK, leading to the nuclear translocation of the GR and subsequent gene transcription. oup.comdntb.gov.uanih.gov This interaction demonstrates a direct molecular link between the hypothalamic-pituitary-gonadal and hypothalamic-pituitary-adrenal axes. dntb.gov.uanih.gov
Another documented instance of crosstalk is the reciprocal regulation between GnRH receptors and prostaglandin (B15479496) receptors. nih.goved.ac.ukoup.com GnRH stimulation can induce the synthesis of prostaglandins (B1171923), which can then act in an autocrine or paracrine fashion to modulate the gonadotrope's response to GnRH. nih.goved.ac.uk Specifically, prostaglandins PGF2α and PGI2 can inhibit GnRH receptor expression, while PGF2α selectively inhibits GnRH-induced Luteinizing Hormone (LH) secretion without affecting Follicle-Stimulating Hormone (FSH) release. nih.goved.ac.ukoup.com This interaction provides a mechanism for the differential regulation of gonadotropin secretion. nih.govoup.com
Table 1: Summary of Other Signaling Events and Crosstalk Initiated by GnRH Receptor Activation
| Signaling Pathway/Event | Key Mediators | Observed Cellular Context | Reference |
|---|---|---|---|
| Phospholipase D (PLD) Activation | PLD | Pituitary, Ovarian Cells, Luteoma Cells | oup.comconicet.gov.arnih.gov |
| Phospholipase A2 (PLA2) Activation | PLA2, Arachidonic Acid | Pituitary, Gonadotrope cell lines | nih.govresearchgate.netspandidos-publications.com |
| Gαi Coupling | Gαi, Adenylyl Cyclase, cAMP | Prostate and other cancer cells | mdpi.combioscientifica.comresearchgate.net |
| MAPK Cascades | ERK, JNK, p38 MAPK | Pituitary gonadotropes, Cancer cells | mdpi.comresearchgate.netnih.gov |
| Crosstalk with Glucocorticoid Receptor (GR) | PKC, MAPK, GR | Pituitary gonadotrope (LβT2) cells | oup.comdntb.gov.uanih.gov |
| Crosstalk with Prostaglandin Receptors | COX-2, PGF2α, PGI2 | Pituitary gonadotropes | nih.goved.ac.ukoup.com |
| Crosstalk with EGF Receptor (EGFR) | Gαi, PLC, PKC, EGFR | Prostate cancer cells (DU 145, LNCaP) | oup.comaacrjournals.org |
Cellular Regulation and Desensitization of Lhrh Receptor Signaling
Agonist-Induced LHRH Receptor Desensitization
The physiological regulation of gonadotropin secretion by the native LHRH decapeptide is dependent on its pulsatile release from the hypothalamus. nih.gov In contrast, sustained stimulation of the pituitary LHRH receptors with a potent agonist like LHRH, lys(6)-N-Et-pronh2(9)-, results in an initial surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound desensitization of the gonadotrope cells. nih.govnih.gov This desensitization manifests as a decrease in hormone secretion despite the continued presence of the agonist. wikipedia.org
Molecular Mechanisms of Receptor Phosphorylation
A critical initial step in the desensitization of most GPCRs, including the LHRH receptor, is the phosphorylation of the receptor itself. oup.comnih.govnih.gov Upon activation by an agonist, the receptor undergoes a conformational change that not only initiates G protein signaling but also exposes specific intracellular serine and threonine residues. nih.govoup.com These residues become substrates for a family of protein kinases, marking the receptor for subsequent regulatory events.
The primary enzymes responsible for the phosphorylation of agonist-activated GPCRs are the G protein-coupled receptor kinases (GRKs). nih.govnih.govfrontiersin.org This family of serine/threonine kinases specifically recognizes and phosphorylates the active conformation of the receptor, initiating the process of homologous desensitization. nih.govfrontiersin.org
Research has identified several GRKs present in pituitary gonadotropes that play a regulatory role in LHRH receptor signaling. nih.govoup.com Overexpression of GRK2, GRK3, and GRK6 in cell models has been shown to significantly inhibit LHRH-agonist-induced production of inositol (B14025) trisphosphate (IP3), a key second messenger in the LHRH signaling pathway. nih.govoup.com This inhibition demonstrates the direct role of GRKs in dampening the receptor's signaling output.
| GRK Isoform | Effect on IP3 Production | Reference |
|---|---|---|
| GRK2 | Inhibited production by 50-75% | nih.govoup.com |
| GRK3 | Inhibited production by 50-75% | oup.com |
| GRK6 | Inhibited production by 50-75% | oup.com |
Beta-Arrestin Binding and its Impact on Receptor Function
Following GRK-mediated phosphorylation, the affinity of the LHRH receptor for a class of cytosolic adaptor proteins called arrestins dramatically increases. nih.govfrontiersin.org The binding of beta-arrestin (specifically the ubiquitously expressed β-arrestin-1 and β-arrestin-2) to the phosphorylated intracellular domains of the receptor has two major consequences for receptor function. nih.govnih.gov
First, beta-arrestin binding sterically hinders the interaction between the receptor and its G protein. oup.comnih.gov This physical uncoupling effectively terminates G protein-mediated signaling, representing the core of the desensitization process. frontiersin.org Studies have demonstrated that the co-expression of GRK2 and beta-arrestin-2 leads to a more profound suppression of LHRH-induced signaling than either protein alone, highlighting their synergistic role in shutting down the receptor's activity. nih.gov
Second, beta-arrestins act as crucial scaffold proteins, linking the desensitized receptor to the cellular machinery responsible for endocytosis. frontiersin.orgnih.govnih.gov This function initiates the process of receptor internalization, removing the receptors from the cell surface and further contributing to the desensitized state.
Receptor Internalization and Trafficking Pathways
Prolonged agonist stimulation triggers the physical removal of LHRH receptors from the plasma membrane via endocytosis. nih.govoup.com This internalization serves to decrease the number of available cell surface receptors, thereby contributing to long-term desensitization. researchgate.net The pathway of internalization and the subsequent intracellular fate of the receptor are critical determinants of the duration of desensitization and the potential for resensitization.
The predominant pathway for the internalization of the LHRH receptor is clathrin-mediated endocytosis (CME). nih.govnih.govreactome.org This process is initiated by the recruitment of beta-arrestin to the agonist-occupied, phosphorylated receptor. Beta-arrestin, in turn, recruits adaptor proteins, such as Adaptor Protein 2 (AP2), and the structural protein clathrin to the plasma membrane. nih.govyoutube.com
Clathrin molecules assemble into a lattice-like structure on the cytosolic face of the plasma membrane, forming what is known as a clathrin-coated pit. youtube.comnih.gov These pits invaginate, capturing the receptor-ligand complexes, and eventually pinch off from the membrane with the help of the GTPase dynamin to form clathrin-coated vesicles in the cytoplasm. youtube.comnih.gov These vesicles then transport the internalized receptors to the next destination in the endocytic pathway.
Once internalized, the clathrin-coated vesicles are rapidly uncoated, and they fuse with early endosomes. nih.govresearchgate.net The early endosome is a primary sorting station where the fate of the internalized receptor is determined. nih.gov From the endosome, the LHRH receptor can be sorted into one of two main pathways: degradation or recycling.
A significant portion of the internalized LHRH receptors are sorted into a recycling pathway. oup.com In this pathway, the receptor is trafficked back to the plasma membrane, a process that allows the cell to regain its sensitivity to the agonist, known as resensitization. researchgate.net Experimental data shows that upon removal of the LHRH agonist, internalized receptors begin to reappear on the cell surface within 15 to 30 minutes, with nearly complete recovery observed by 60 minutes. oup.com This recycling is a crucial mechanism for restoring cellular responsiveness following the termination of the agonist signal. Alternatively, some receptors may be targeted to lysosomes for degradation, a process that leads to a more permanent form of receptor downregulation. nih.gov
| Time After Ligand Removal | Recovery of Surface Receptors (% of internalized) | Reference |
|---|---|---|
| 5 min | ~22% | oup.com |
| 15 min | Recycling observed to begin | oup.com |
| 30 min | Recycling observed to begin | oup.com |
| 60 min | ~68% (almost complete recovery) | oup.com |
Regulation of LHRH Receptor Gene Expression
The expression of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical determinant of the pituitary gonadotropes' responsiveness to GnRH. oup.com This regulation is a complex, multifaceted process occurring at both the transcriptional and post-transcriptional levels to ensure precise control over the reproductive axis. mdpi.comnih.gov The density of cell surface receptors is directly influenced by the regulation of the receptor gene, which is modulated by a variety of factors including the pattern of GnRH stimulation itself, other hormones, and intracellular signaling pathways. oup.com
Transcriptional Regulation
The transcription of the LHRH receptor gene (Gnrhr) is heavily regulated, a fact supported by extensive research. mdpi.comnih.gov The pattern of GnRH secretion from the hypothalamus is a primary factor in this regulation. Pulsatile stimulation with GnRH has been shown to up-regulate the expression of its own receptor's messenger RNA (mRNA). oup.com Conversely, continuous or high-amplitude pulsatile exposure to GnRH generally leads to the down-regulation of GnRHR mRNA levels. oup.com This homologous regulation is mediated, at least in part, through new RNA synthesis, indicating direct control at the gene transcription level. nih.gov
Studies on the 5'-flanking region of the Gnrhr gene have identified several key regulatory elements. oup.commdpi.com For instance, a cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) response element-like sequence has been identified in the mouse, rat, and human GnRHR genes, which is involved in the transcriptional activation by both cAMP and GnRH. oup.com In addition to activating elements, putative repressor elements that regulate the basal activity of the gene's promoter have also been found. oup.com
In human neuronal cells, the activation of the LHRH receptor may transcriptionally down-regulate its own expression via the protein kinase C (PKC) pathway. nih.gov Further complexity is added by the influence of other hormones. Prolactin (PRL), for example, has been shown to regulate the LHRH gene and its receptor in rat immature T-cells, suggesting a role in immunomodulation. nih.govoup.com
Post-Transcriptional Regulation
Emerging evidence highlights the significance of post-transcriptional mechanisms in controlling LHRH receptor expression. mdpi.comnih.gov These processes can modulate receptor levels without altering gene transcription rates. For instance, studies have shown that GnRH can stimulate LHRH receptor protein levels without changing the corresponding mRNA levels in certain cell lines, suggesting regulation at the translational level. mdpi.com
A key aspect of post-transcriptional control is the stability of the Gnrhr mRNA. The RNA-binding protein ELAVL1 (also known as HuR) has been shown to stabilize Gnrhr mRNA, an action critical for full receptor protein expression. mdpi.com The knockdown of the Elavl1 gene leads to a significant decrease in Gnrhr mRNA. mdpi.com Furthermore, treatment with the phorbol (B1677699) ester, phorbol 12-myristate 13-acetate (PMA), has been demonstrated to decrease the stability of GnRH mRNA by shortening its half-life and reducing the length of its poly(A) tail. nih.gov
Metabolic cues also play a crucial role. The adipokine leptin, which signals the body's nutritional status, influences the post-transcriptional regulation of the LHRH receptor. mdpi.comnih.gov Leptin can oppose the repressive action of RNA-binding proteins like Musashi (MSI) on Gnrhr mRNA. mdpi.com In primary pituitary cultures, leptin stimulation resulted in an increase in GnRH binding sites and a decrease in MSI1, supporting the hypothesis that leptin counteracts the repression of Gnrhr mRNA in gonadotropes. mdpi.com
The table below summarizes the key findings from various research studies on the regulation of LHRH receptor gene expression.
| Regulatory Factor | Level of Regulation | Effect on LHRH Receptor Expression | Key Findings |
|---|---|---|---|
| Pulsatile GnRH | Transcriptional | Up-regulation | Stimulates GnRHR mRNA levels. oup.com |
| Continuous GnRH | Transcriptional | Down-regulation | Decreases GnRHR mRNA levels. oup.com |
| cAMP | Transcriptional | Activation | Mediates transcriptional activation via a CRE-like sequence in the gene promoter. oup.com |
| Protein Kinase C (PKC) | Transcriptional | Down-regulation | Activation of the receptor by GnRH may transcriptionally down-regulate itself via the PKC pathway in neuronal cells. nih.gov |
| ELAVL1 (HuR) | Post-transcriptional | Stabilization | Binds to and stabilizes Gnrhr mRNA, which is critical for full protein expression. mdpi.com |
| Leptin | Post-transcriptional | Up-regulation | Opposes Musashi (MSI)-mediated translational repression of Gnrhr mRNA. mdpi.com |
| Phorbol 12-myristate 13-acetate (PMA) | Post-transcriptional | Down-regulation | Decreases GnRH mRNA stability and shortens its poly(A) tail. nih.gov |
| Prolactin (PRL) | Transcriptional | Regulation | Regulates the LHRH gene and its receptor in rat immature T-cells. nih.govoup.com |
Preclinical Investigations and Biological Activities of Lhrh, Lys 6 N Et Pronh2 9
In Vitro Studies in Cellular Models
LHRH and its analogs directly regulate the synthesis and secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary gland. qyaobio.com In vitro studies using primary cultures of pituitary cells are fundamental to understanding the potency and mechanism of action of LHRH analogs like LHRH, lys(6)-N-Et-pronh2(9)-.
When introduced to pituitary cell cultures, LHRH agonists bind to specific G-protein-coupled receptors on the surface of gonadotrope cells. qyaobio.com This interaction triggers a signaling cascade that results in the release of stored LH and FSH. Studies on enzymatically dispersed rat pituitary cells have demonstrated that LHRH stimulation effectively provokes LH secretion. nih.gov The potency of analogs is often compared to the native LHRH molecule. Continuous exposure of pituitary cells to LHRH agonists leads to a biphasic response: an initial, potent release of gonadotropins followed by a desensitization of the pituitary cells, resulting in the downregulation of LHRH receptors and a subsequent reduction in gonadotropin release. nih.gov This mechanism is crucial for the therapeutic applications of potent LHRH agonists.
| Cell Model | Agonist | Primary Effect | Mechanism |
| Rat Pituitary Cells | LHRH Analogs | Stimulation of LH and FSH secretion | Binding to LHRH receptors on gonadotropes |
| Rat Pituitary Cells | Continuous LHRH Agonist Exposure | Receptor desensitization and downregulation | Reduced gonadotropin release over time nih.gov |
Beyond their endocrine effects, LHRH agonists have been shown to exert direct anti-proliferative and pro-apoptotic effects on various cancer cells that express LHRH receptors (LHRH-R). nih.gov This is a significant finding, as LHRH-R is overexpressed in a high percentage of prostate, breast, ovarian, and endometrial cancers. nih.gov
In vitro studies on human prostate cancer cell lines, such as the androgen-independent DU 145 and the androgen-dependent LNCaP, have shown that LHRH agonists can directly inhibit cell growth. nih.gov The mechanism for this anti-tumor effect is believed to involve interference with growth factor signaling pathways. For example, LHRH agonists can inhibit the mitogenic activity of factors like insulin-like growth factor 1 (IGF-1) and epidermal growth factor (EGF). nih.govnih.gov Furthermore, treatment with cytotoxic LHRH analogs has been observed to induce apoptosis. This is evidenced by changes in the expression of apoptotic regulatory proteins, such as a decrease in the Bcl-2/Bax ratio, which signals an increase in apoptotic activity. researchgate.net
| Cell Line | LHRH Analog | Observed Effect | Potential Mechanism |
| DU 145 (Prostate) | LHRH Agonist | Inhibition of cell proliferation | Interference with EGF signaling pathways nih.gov |
| LNCaP (Prostate) | LHRH Agonist | Counteraction of EGF's mitogenic action | Reduction of EGF-binding sites nih.gov |
| Various Cancer Cells | Cytotoxic LHRH Analogs | Induction of apoptosis | Decrease in Bcl-2/Bax ratio researchgate.net |
The overexpression of LHRH-R on many cancer cells, compared to their limited expression in most healthy tissues, makes them an ideal target for delivering cytotoxic agents directly to tumors. nih.govnih.gov LHRH, lys(6)-N-Et-pronh2(9)- and similar analogs, particularly those with a D-Lys6 modification, serve as carrier peptides in these targeted delivery systems. The lysine (B10760008) residue provides a convenient site for linking potent chemotherapeutic agents or toxins.
These targeted conjugates, often called "hormonotoxins," are designed to bind specifically to cancer cells expressing LHRH-R. Upon binding, the entire complex is internalized by the cell, releasing the cytotoxic payload directly inside the tumor cell, thereby minimizing systemic toxicity. nih.gov A notable example is the conjugate AN-207, which links the superactive doxorubicin (B1662922) derivative, 2-pyrrolino-doxorubicin (AN-201), to a [D-Lys6]LHRH carrier. researchgate.net In vitro studies have confirmed that these hormonotoxins retain high binding affinity for LHRH-R and exert significant, targeted anti-proliferative effects on cancer cell lines. researchgate.netresearchgate.net
| Hormonotoxin Component | Function | Example |
| Targeting Moiety | Binds to LHRH-R on cancer cells | [D-Lys6]LHRH researchgate.net |
| Cytotoxic Payload | Induces cancer cell death | 2-pyrrolino-doxorubicin (AN-201) researchgate.net |
| Linker | Connects the targeting moiety and payload | Chemical conjugate |
In Vivo Studies in Animal Models
Studies in non-human primates are critical for understanding the complex in vivo effects of LHRH analogs on the Hypothalamic-Pituitary-Gonadal (HPG) axis. Research using the similar analog D-Trp6-Pro9-NEt-LHRH in prepubertal rhesus monkeys has provided key insights. nih.gov The administration of potent LHRH agonists in these models demonstrates the biphasic response seen in vitro: an initial sharp increase in LH and FSH, followed by a profound inhibition of gonadotropin secretion due to pituitary desensitization. nih.gov
This sustained pituitary suppression leads to a dramatic decrease in gonadal steroid production, effectively inducing a state of medical castration. nih.gov This modulation of the HPG axis is the cornerstone of hormonal therapies for hormone-dependent diseases. The hypothalamic GnRH pulse generator, which drives the pulsatile release of gonadotropins, is overridden by the continuous presence of the potent LHRH analog, leading to a shutdown of the reproductive axis. tned.org
The direct anti-cancer effects of LHRH analogs and their targeted conjugates have been validated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov
Studies on nude mice bearing xenografts of human androgen-independent prostate tumors (DU 145) showed that treatment with an LHRH agonist significantly decreased tumor growth. nih.govnih.gov The inhibitory effect was associated with a reduction in the concentration of EGF receptors within the tumor tissue, confirming the in vitro findings of growth factor pathway interference. nih.gov
Targeted cytotoxic analogs have shown even greater efficacy. In xenograft models of DU-145 and LuCaP-35 human prostate cancers, the hormonotoxin AN-207 (utilizing a [D-Lys6]LHRH carrier) produced significant tumor growth inhibition of 75% and 80%, respectively. researchgate.net Importantly, this targeted approach was found to be less toxic than the administration of the unconjugated cytotoxic agent. researchgate.net The anti-tumor activity was confirmed to be receptor-mediated, as blocking the LHRH receptors with another agonist nullified the inhibitory effects of the hormonotoxin. researchgate.net
| Animal Model | Tumor Type (Cell Line) | Treatment | Key Finding |
| Nude Mice | Androgen-Independent Prostate (DU 145) | LHRH Agonist | Significant decrease in tumor growth nih.govnih.gov |
| Nude Mice | Androgen-Independent Prostate (DU 145) | AN-207 | 75% inhibition of tumor growth researchgate.net |
| Nude Mice | Androgen-Sensitive Prostate (LuCaP-35) | AN-207 | 80% inhibition of tumor growth researchgate.net |
Q & A
Q. What are the recommended analytical methods for characterizing the purity and stability of LHRH, lys(6)-N-Et-pronh2(9)- in experimental formulations?
To ensure reproducibility, use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, and photon correlation spectroscopy (PCS) to monitor particle size stability in suspension buffers (e.g., phosphate buffer pH 2.5) . Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity conditions can identify degradation pathways. Include controls with unmodified LHRH analogs to benchmark stability .
Q. How should researchers design in vitro models to evaluate the receptor-binding efficacy of LHRH analogs like lys(6)-N-Et-pronh2(9)-?
Utilize radioligand binding assays with cell lines expressing LHRH receptors (e.g., HEK-293 transfected with human LHRH-R). Competitive binding curves against native LHRH can quantify affinity (Kd) and selectivity. Ensure dose-response experiments include at least three biological replicates to account for inter-assay variability .
Q. What protocols are critical for synthesizing lys(6)-N-Et-pronh2(9)- with high enantiomeric purity?
Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected lysine derivatives. Post-synthesis, validate the N-ethyl modification at position 6 via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm regioselectivity. Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) gradients minimizes side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for lys(6)-N-Et-pronh2(9)- across different preclinical models?
Conduct a systematic meta-analysis of existing studies, stratifying data by administration route (subcutaneous vs. intravenous), species (rat vs. primate), and formulation (solution vs. lyophilized powder). Use compartmental modeling to identify covariates (e.g., renal clearance rates) that explain variability. Cross-validate findings with in vitro hepatocyte metabolism assays .
Q. What experimental strategies are effective for elucidating the mechanism of action of lys(6)-N-Et-pronh2(9)- in modulating gonadotropin secretion?
Combine transcriptomic profiling (RNA-seq) of pituitary cells treated with the analog and calcium imaging to map intracellular signaling dynamics. Compare results to wild-type LHRH to identify differential activation of downstream pathways (e.g., PKC vs. PKA). Validate using siRNA knockdown of candidate receptors or effectors .
Q. How should researchers design a comparative study to assess the efficacy of lys(6)-N-Et-pronh2(9)- against other LHRH analogs (e.g., leuprolide, goserelin)?
Adopt a retrospective cross-sectional design with matched patient cohorts, controlling for variables like tumor stage and hormone receptor status. Measure endpoints such as testosterone suppression rates and progression-free survival. Use mixed-effects regression models to adjust for confounding factors like prior therapy exposure .
Methodological Considerations
Q. Table 1: Key Analytical Techniques for LHRH Analog Research
| Parameter | Technique | Application Example | Reference |
|---|---|---|---|
| Purity Assessment | HPLC-UV/Vis | Quantify residual solvents in synthetic batches | |
| Structural Validation | MS/MS, ¹H NMR | Confirm N-ethyl modification at lys(6) | |
| Stability Monitoring | Photon Correlation Spectroscopy | Track particle aggregation in buffer solutions | |
| Receptor Binding | Radioligand Assays | Measure affinity (Kd) in transfected cell lines |
Addressing Data Reproducibility Challenges
Q. What steps ensure reproducibility in studies involving lys(6)-N-Et-pronh2(9)-?
- Document batch-specific synthesis parameters (e.g., coupling efficiency, purification yields) .
- Adhere to NIH guidelines for preclinical reporting, including detailed animal protocols and statistical power calculations .
- Share raw datasets (e.g., HPLC chromatograms, binding curves) as supplementary materials .
Ethical and Regulatory Compliance
Q. How should researchers address ethical considerations in animal studies testing lys(6)-N-Et-pronh2(9)-?
Follow ARRIVE guidelines for experimental design transparency. Obtain approval from institutional animal care committees, specifying endpoints like tumor size limits or humane euthanasia criteria. Include negative controls to distinguish compound toxicity from disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
